molecular formula C14H19NO3S B14180864 [1-(Methanesulfonyl)piperidin-3-yl](2-methylphenyl)methanone CAS No. 922504-16-3

[1-(Methanesulfonyl)piperidin-3-yl](2-methylphenyl)methanone

Cat. No.: B14180864
CAS No.: 922504-16-3
M. Wt: 281.37 g/mol
InChI Key: SXSQXFSKYYNVRG-UHFFFAOYSA-N
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Description

1-(Methanesulfonyl)piperidin-3-ylmethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methanesulfonyl group and a 2-methylphenyl group. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methanesulfonyl)piperidin-3-ylmethanone typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and 2-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process involves:

    Step 1: Formation of the piperidine intermediate by reacting piperidine with methanesulfonyl chloride.

    Step 2: Coupling the intermediate with 2-methylbenzoyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of 1-(Methanesulfonyl)piperidin-3-ylmethanone may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(Methanesulfonyl)piperidin-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methanesulfonyl)piperidin-3-ylmethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methanesulfonyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methanesulfonyl)piperidin-4-ylmethanone
  • 1-(Methanesulfonyl)piperidin-3-ylmethanone
  • 1-(Methanesulfonyl)piperidin-3-ylmethanone

Uniqueness

1-(Methanesulfonyl)piperidin-3-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

CAS No.

922504-16-3

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

(2-methylphenyl)-(1-methylsulfonylpiperidin-3-yl)methanone

InChI

InChI=1S/C14H19NO3S/c1-11-6-3-4-8-13(11)14(16)12-7-5-9-15(10-12)19(2,17)18/h3-4,6,8,12H,5,7,9-10H2,1-2H3

InChI Key

SXSQXFSKYYNVRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCN(C2)S(=O)(=O)C

Origin of Product

United States

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